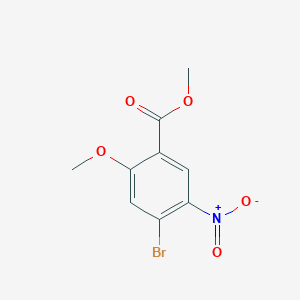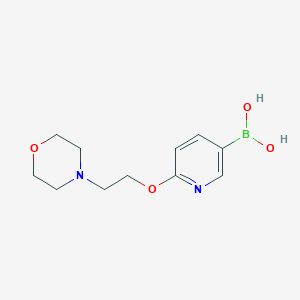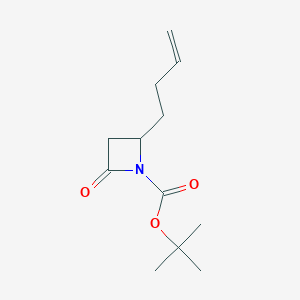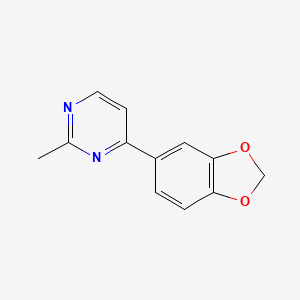![molecular formula C17H12F3N3O2S B2491314 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate CAS No. 1421455-89-1](/img/structure/B2491314.png)
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related thiazolidinones and azetidinones involves condensation reactions, often starting from substituted benzalhydrazinocarbonyl compounds with thioglycolic acid for thiazolidinones or with chloroacetyl chloride for azetidinones. These processes typically require catalysts like triethylamine and are characterized by elemental analysis, IR, and NMR spectral studies to confirm the structures of the synthesized compounds (Thaker et al., 2003).
Molecular Structure Analysis
The molecular structures of synthesized azetidinones and related compounds are determined through spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. These analyses provide detailed insights into the molecular geometry, electron distribution, and the overall structural conformation of the molecules under study (Inkaya, 2018).
Chemical Reactions and Properties
Chemical reactions involving these compounds typically explore their reactivity under various conditions, including cyclocondensation reactions, reactions with different aromatic aldehydes, and their potential as intermediates in the synthesis of pharmacologically active molecules. The chemical properties are closely tied to the functional groups present in the molecule, influencing its reactivity and interaction with other chemical species (Gurupadayya et al., 2008).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are critical for understanding their behavior in different environments. These properties are often determined through thermal analysis (TG/DTA), solubility tests in various solvents, and detailed crystallographic studies to elucidate the crystal structure (Zhao et al., 2011).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, electrophilic/nucleophilic sites, and stability, are explored through various chemical reactions and spectroscopic studies. These analyses help in understanding the reactivity patterns, potential for substitutions or additions, and the stability of the compounds under different chemical conditions (Bonacorso et al., 2016).
Applications De Recherche Scientifique
Synthesis and Pharmacological Study
Research has been conducted on the synthesis and pharmacological evaluation of compounds derived from nicotinate and thiazole structures. These studies include the synthesis of thiazolidinones and azetidinones with potential antimicrobial, antitubercular, and antifungal activities (Dave et al., 2007), (Mistry & Desai, 2006). These findings suggest a potential for the development of new therapeutic agents based on the modification of nicotinate and thiazole moieties.
Antimicrobial and Antifungal Activities
Another avenue of research involves the development of new 4-thiazolidinones and 2-azetidinones bearing benzo(b)thiophene nuclei, investigated for their antimicrobial and antitubercular properties (Thaker et al., 2003). This research highlights the therapeutic potential of these compounds in treating infectious diseases.
Corrosion Inhibition
Further extending the application of thiazole derivatives, studies have explored their use as corrosion inhibitors for oil-well tubular steel in acidic environments (Yadav et al., 2015). This illustrates the versatility of thiazole-based compounds beyond pharmacological applications, showcasing their utility in industrial settings.
Antiproliferative and Apoptosis-Inducing Agents
Moreover, research on 2-(3-aminophenyl)-benzothiazole derivatives has revealed significant antiproliferative activity against various human cancer cell lines, indicating potential as cancer therapeutic agents (Zhang et al., 2018). This line of study opens new possibilities for the design of anticancer drugs based on the structural motifs of benzothiazoles and nicotinamides.
Mécanisme D'action
Target of Action
The primary targets of the compound “1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate” are currently unknown. The compound belongs to the class of benzo[d]thiazol derivatives, which have been shown to exhibit diverse biological activities . .
Mode of Action
The mode of action of this compound is not well-documented. As a derivative of benzo[d]thiazol, it may share similar mechanisms with other compounds in this class. Some benzo[d]thiazol derivatives have been reported to show significant analgesic and anti-inflammatory activities . .
Biochemical Pathways
Given the reported analgesic and anti-inflammatory activities of some benzo[d]thiazol derivatives , it is possible that this compound may influence pathways related to pain perception and inflammation.
Result of Action
As mentioned earlier, some benzo[d]thiazol derivatives have been reported to exhibit analgesic and anti-inflammatory activities . If this compound shares similar activities, it may result in the reduction of pain and inflammation at the molecular and cellular levels.
Propriétés
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2S/c18-17(19,20)12-4-1-5-13-14(12)22-16(26-13)23-8-11(9-23)25-15(24)10-3-2-6-21-7-10/h1-7,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOXBKQJOBGBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)OC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate](/img/structure/B2491233.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)

![[Dimethyl(oxo)-lambda6-sulfanylidene]urea](/img/structure/B2491239.png)

![1-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2491243.png)

![3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2491246.png)
![N-(2,4-dimethoxybenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2491248.png)
![ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2491250.png)


![ethyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2491253.png)